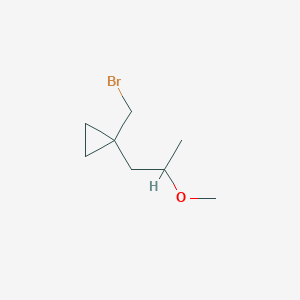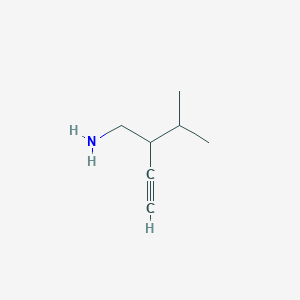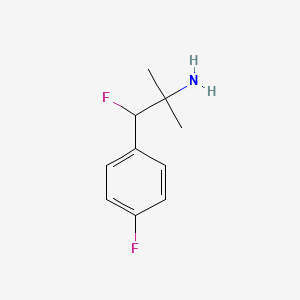![molecular formula C20H20N2O3 B13152487 tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)
tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate: is a chemical compound with the molecular formula C20H20N2O3 and a molecular weight of 336.38 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a quinoline moiety linked to a phenylcarbamate group through an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate typically involves the reaction of 4-hydroxyquinoline with tert-butyl N-(4-bromophenyl)carbamate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Products may include quinoline N-oxides.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Substituted phenylcarbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Uniqueness: tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This differentiates it from other phenylcarbamate derivatives that lack the quinoline group .
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
tert-butyl N-(4-quinolin-4-yloxyphenyl)carbamate |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)25-19(23)22-14-8-10-15(11-9-14)24-18-12-13-21-17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,22,23) |
Clave InChI |
MJQSYBLHBFKKQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


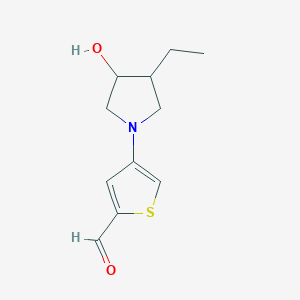
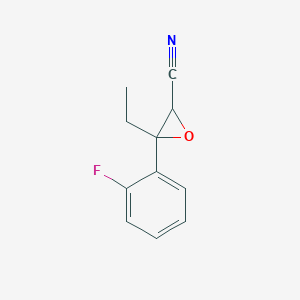
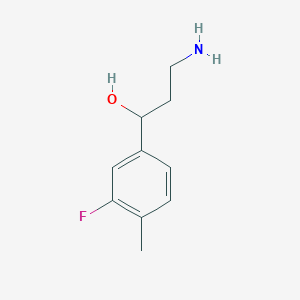

![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)
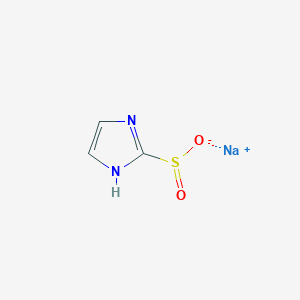
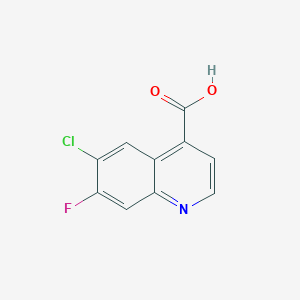
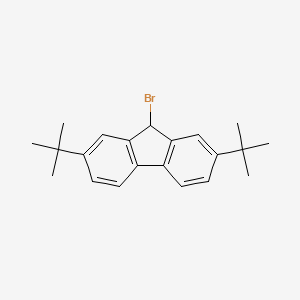
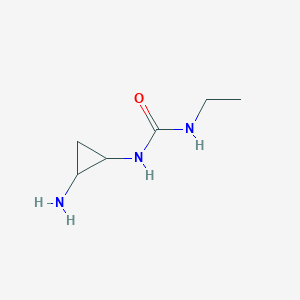
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
